molecular formula C29H46O2 B12292063 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol

Cat. No.: B12292063
M. Wt: 426.7 g/mol
InChI Key: SSBVUUVGCIMTCL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

5a,5b,11a,13b-tetramethyl-8-methylidene-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-7,9-diol

InChI

InChI=1S/C29H46O2/c1-17(2)19-10-13-26(4)20(19)11-15-28(6)23(26)8-9-24-27(5)14-12-21(30)18(3)25(27)22(31)16-29(24,28)7/h19-25,30-31H,1,3,8-16H2,2,4-7H3

InChI Key

SSBVUUVGCIMTCL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CC(C5C4(CCC(C5=C)O)C)O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol typically involves multiple steps, including the formation of the norhopane skeleton and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the norhopane core through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with others using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hopane and Eudesmane Families

The compound belongs to the norhopane subclass of triterpenoids, which are structurally distinct from other terpenoid families like eudesmanes (sesquiterpenes) or lupanes. Below is a comparative analysis with key analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Core Structure Functional Groups Source/Application Bioactivity (Reported)
21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol C₂₉H₄₆O₂ Norhopane (triterpene) 3β-OH, 6β-OH, Δ⁴(23), Δ²²(29) Synthetic/Phytochemical standard Limited data; potential anti-inflammatory*
Eudesm-4(15)-ene-1β,6α-diol C₁₅H₂₆O₂ Eudesmane (sesquiterpene) 1β-OH, 6α-OH, Δ⁴(15) Piper longum (traditional medicine) Antispasmodic, antimicrobial
7-epi-Eudesm-4(15)-ene-1β,6β-diol C₁₅H₂₆O₂ Eudesmane 1β-OH, 6β-OH, Δ⁴(15) Piper longum Antioxidant, anti-diabetic
(22R)-(17bH,21bH)-bis-Homohopan-32-ol acetate C₃₄H₅₆O₃ Homohopane (triterpene) Acetate at C-32, hydroxyl group Synthetic/Geochemical biomarker Membrane-stabilizing properties

Key Differentiators

Eudesmane derivatives (C₁₅) are smaller sesquiterpenes with distinct ring systems .

Functional Groups: The 3β,6β-dihydroxy pattern contrasts with eudesmane diols (e.g., 1β,6α or 1β,6β configurations), which may influence hydrogen-bonding capacity and solubility.

Biological Relevance: Eudesmane diols from Piper longum exhibit well-documented ethnomedicinal uses (e.g., antispasmodic, antimicrobial) , whereas norhopanoids like the target compound are less studied but hypothesized to modulate lipid membranes or inflammatory pathways due to their triterpenoid nature.

Physicochemical and Analytical Comparisons

  • Solubility: Norhopane diols are typically less polar than eudesmane diols due to their larger hydrocarbon skeleton, favoring solubility in organic solvents like chloroform or ethyl acetate.
  • Chromatographic Behavior: Reverse-phase HPLC retention times for norhopanes are longer than eudesmanes (C29 vs. C15 backbones) . Mass spectrometry (MS) fragmentation patterns differ significantly; norhopanes show prominent losses of hydroxyl groups and side-chain cleavages .

Biological Activity

21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol is a triterpenoid compound derived from various natural sources, notably the plant Dodonaea viscosa. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol is C30H50O2, with a molecular weight of approximately 426.7 g/mol. Its structure features a complex arrangement typical of triterpenes, which are known for their diverse biological activities.

1. Antioxidant Activity

Research indicates that 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol exhibits significant antioxidant properties. A study assessed its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed a dose-dependent scavenging effect:

Concentration (µg/mL)% Inhibition
1025
2545
5070
10085

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The following table summarizes the observed effects:

Treatment (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Control00
53025
105045
207570

These findings indicate its potential as an anti-inflammatory agent.

3. Anticancer Properties

The anticancer potential of 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol has been explored in various cancer cell lines. A notable study evaluated its cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3):

Cell LineIC50 (µM)
MCF-715
PC-320

The compound induced apoptosis in these cells, suggesting mechanisms that warrant further investigation for cancer therapy applications.

Case Studies

Case Study: Anti-inflammatory Activity in Animal Models
A recent animal study investigated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to the control group, supporting its traditional use in herbal medicine for treating inflammation.

Case Study: Antioxidant Effects on Human Cells
Another study assessed the antioxidant effects of this compound on human endothelial cells subjected to oxidative stress. The treatment resulted in reduced cell death and improved viability compared to untreated controls.

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